

Physicochemical Properties of Diuron-d6: An In-depth Technical Guide

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Compound of Interest

Compound Name: *Diuron-d6*

Cat. No.: *B030451*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of **Diuron-d6**, a deuterated isotopologue of the widely used herbicide Diuron. This document is intended to serve as a valuable resource for researchers and scientists utilizing **Diuron-d6** as an internal standard in analytical methods, as well as for professionals in drug development and environmental science studying the metabolic fate and environmental impact of Diuron.

Core Physicochemical Data

The following table summarizes the key physicochemical properties of **Diuron-d6**. It is important to note that while some properties have been experimentally determined for the deuterated form, others are extrapolated from data for the non-deuterated analogue, Diuron. This distinction is clearly indicated in the table. Deuteration can lead to minor variations in physical properties such as melting point and solubility.^{[1][2]}

Property	Diuron-d6	Diuron (for reference)
IUPAC Name	3-(3,4-dichlorophenyl)-1,1-bis(trideuteriomethyl)urea[3][4]	3-(3,4-dichlorophenyl)-1,1-dimethylurea[5]
Synonyms	N'-(3,4-Dichlorophenyl)-N,N-di(methyl-d3)urea, Diuron (dimethyl-d6)	DCMU, Karmex, Di-on[5]
CAS Number	1007536-67-5[3][4]	330-54-1[5]
Molecular Formula	C ₉ H ₄ D ₆ Cl ₂ N ₂ O[3]	C ₉ H ₁₀ Cl ₂ N ₂ O[5]
Molecular Weight	239.13 g/mol [3][4][6]	233.09 g/mol [5]
Appearance	White to off-white solid	White, odorless crystalline solid[5][7]
Melting Point	No experimental data available	158-159 °C[5][7]
Boiling Point	No experimental data available	Decomposes at 180-190 °C[5][7]
Water Solubility	No experimental data available	42 mg/L at 25 °C[5]
pKa	No experimental data available	Not applicable (no dissociable protons in the environmental pH range)
LogP (Octanol/Water)	2.7 (Computed)[4]	2.7 (Experimental)[5]
Isotopic Purity	≥99 atom % D	Not Applicable
Chemical Purity	>95% (by HPLC)[3]	Not Applicable

Experimental Protocols

The characterization and quantification of **Diuron-d6**, particularly when used as an internal standard, rely on a suite of standard analytical techniques. Below are detailed methodologies for key experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Isotopic Purity

Objective: To confirm the chemical structure of **Diuron-d6** and determine the extent and location of deuterium incorporation.

Methodology:

- Sample Preparation: Dissolve an accurately weighed sample of **Diuron-d6** (typically 5-10 mg) in a suitable deuterated solvent (e.g., Chloroform-d, Acetone-d6, or DMSO-d6) in a 5 mm NMR tube.
- Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a proton and a deuterium probe.
- ^1H NMR Analysis:
 - Acquire a standard one-dimensional ^1H NMR spectrum.
 - Expected Outcome: The spectrum should show signals corresponding to the aromatic protons of the 3,4-dichlorophenyl ring. The signal corresponding to the N,N-dimethyl group should be significantly reduced or absent, confirming successful deuteration at this position. The residual proton signal can be used to estimate the isotopic purity.
- ^2H NMR (Deuterium) Analysis:
 - Acquire a one-dimensional ^2H NMR spectrum.
 - Expected Outcome: A prominent signal corresponding to the deuterium atoms of the bis(trideuteriomethyl)amino group should be observed, confirming the location of the isotopic label.
- ^{13}C NMR Analysis:
 - Acquire a proton-decoupled ^{13}C NMR spectrum.

- Expected Outcome: The spectrum will show signals for all carbon atoms in the molecule. The signal for the deuterated methyl carbons will appear as a multiplet due to C-D coupling, providing further confirmation of deuteration.
- Data Analysis: Integrate the signals in the ^1H and ^2H NMR spectra to calculate the isotopic enrichment. Compare the chemical shifts and coupling patterns with those of a non-deuterated Diuron standard to confirm the overall structure.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Purity and Quantification

Objective: To determine the chemical purity of **Diuron-d6** and to quantify it in complex matrices when used as an internal standard.

Methodology:

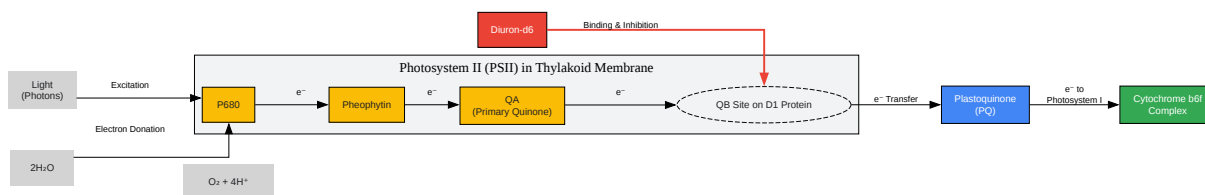
- Sample Preparation:
 - Prepare a stock solution of **Diuron-d6** in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
 - Prepare a series of working standards by serial dilution of the stock solution.
 - For analysis in a matrix (e.g., soil, water, biological fluids), perform a suitable extraction procedure (e.g., solid-phase extraction or liquid-liquid extraction) and spike the matrix extract with a known amount of the **Diuron-d6** internal standard.[8][9]
- Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
- HPLC Conditions:
 - Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 μm).
 - Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
 - Flow Rate: 0.2-0.4 mL/min.

- Injection Volume: 5-10 μL .
- Column Temperature: 30-40 $^{\circ}\text{C}$.
- Mass Spectrometry Conditions:
 - Ionization Mode: Positive Electrospray Ionization (ESI+).
 - Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for both Diuron and **Diuron-d6**. For **Diuron-d6**, the precursor ion will be $[\text{M}+\text{H}]^{+}$ at m/z 240.1, and for Diuron, it will be m/z 234.0. Product ions will be specific fragments resulting from the collision-induced dissociation of the precursor ions.
- Data Analysis:
 - Purity Assessment: Analyze a neat solution of **Diuron-d6**. The purity is determined by the peak area of the **Diuron-d6** analyte relative to the total peak area of all detected components in the chromatogram.
 - Quantification: Construct a calibration curve by plotting the ratio of the peak area of the analyte (Diuron) to the peak area of the internal standard (**Diuron-d6**) against the concentration of the analyte. Use this curve to determine the concentration of Diuron in unknown samples.

Signaling and Logical Pathways

Mechanism of Action: Inhibition of Photosystem II

Diuron is a potent inhibitor of photosynthesis in plants, algae, and cyanobacteria. Its primary mode of action is the disruption of the photosynthetic electron transport chain in Photosystem II (PSII).^{[10][11][12]} Diuron binds to the D1 protein of the PSII reaction center, at the binding site for the secondary plastoquinone acceptor, QB.^[10] This binding event blocks the transfer of electrons from the primary quinone acceptor, QA, to QB, thereby halting the linear electron flow and, consequently, the production of ATP and NADPH necessary for carbon fixation.^{[10][12]}

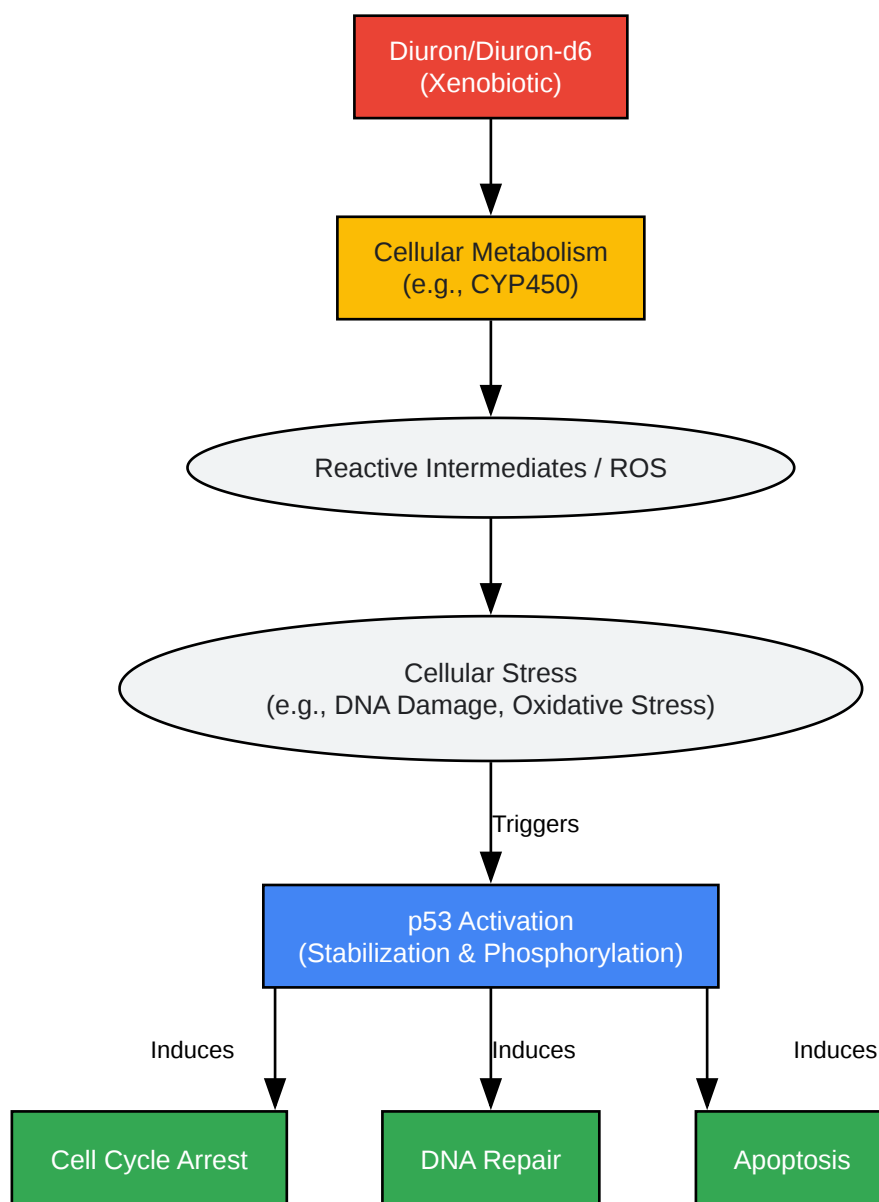


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Diuron-d6 inhibits electron transport in Photosystem II.

Potential for Cellular Stress and p53 Activation

As a xenobiotic compound, Diuron has been investigated for its potential to induce cellular stress and genotoxicity, which can lead to the activation of the tumor suppressor protein p53. [13][14][15] The p53 pathway is a critical cellular surveillance mechanism that responds to various stressors, including DNA damage, oxidative stress, and oncogene activation. [13][15] [16][17] While the direct interaction of Diuron with p53 is not fully elucidated, its metabolism can generate reactive intermediates that may cause DNA damage or reactive oxygen species (ROS) production. This cellular stress can trigger a signaling cascade leading to the stabilization and activation of p53, which can then initiate cell cycle arrest, DNA repair, or apoptosis.



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Potential pathway for Diuron-induced cellular stress and p53 activation.

Conclusion

Diuron-d6 is a critical analytical tool for the accurate quantification of Diuron in various matrices. A thorough understanding of its physicochemical properties, underpinned by robust analytical methodologies, is essential for its effective application in research and regulatory monitoring. While many of its properties can be inferred from its non-deuterated counterpart, further experimental determination of the specific physical characteristics of **Diuron-d6** would

be beneficial for the scientific community. The well-established mechanism of action of Diuron as a photosystem II inhibitor provides a clear biological context for its herbicidal activity, while its potential to induce cellular stress warrants further investigation, particularly in the context of environmental and human health risk assessment.

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